molecular formula C83H115N21O17 B576231 (Ala6,D-trp8,L-alaninol15)-galanin (1-15) CAS No. 184683-37-2

(Ala6,D-trp8,L-alaninol15)-galanin (1-15)

Cat. No. B576231
CAS RN: 184683-37-2
M. Wt: 1678.963
InChI Key: IERTUWBBIXPKKH-FUTSWLKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Ala6,D-trp8,L-alaninol15)-galanin (1-15), commonly referred to as Galanin (1-15), is a peptide that is derived from the larger neuropeptide, galanin. Galanin is widely distributed throughout the central and peripheral nervous systems and is involved in a variety of physiological processes, including pain modulation, feeding behavior, and stress response. Galanin (1-15) is a truncated form of galanin that has been shown to have specific biological activity and potential therapeutic applications.

Mechanism of Action

Galanin ((Ala6,D-trp8,L-alaninol15)-galanin (1-15)) exerts its biological effects by binding to specific receptors on the surface of cells. The galanin receptor family consists of three subtypes: GalR1, GalR2, and GalR3. Galanin ((Ala6,D-trp8,L-alaninol15)-galanin (1-15)) has the highest affinity for GalR2, which is primarily expressed in the central nervous system. Activation of GalR2 by galanin ((Ala6,D-trp8,L-alaninol15)-galanin (1-15)) leads to the inhibition of neurotransmitter release and the modulation of ion channels, resulting in the observed effects on pain sensitivity and neuroprotection.
Biochemical and Physiological Effects
In addition to its analgesic and neuroprotective effects, galanin ((Ala6,D-trp8,L-alaninol15)-galanin (1-15)) has been shown to have a variety of other biochemical and physiological effects. It has been implicated in the regulation of feeding behavior and energy metabolism, as well as the modulation of stress response and anxiety. Galanin ((Ala6,D-trp8,L-alaninol15)-galanin (1-15)) has also been shown to have anti-inflammatory effects and may play a role in the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using galanin ((Ala6,D-trp8,L-alaninol15)-galanin (1-15)) in laboratory experiments is its specificity for GalR2, which allows for targeted modulation of specific cellular processes. However, the use of peptides in experiments can be challenging due to their susceptibility to degradation and instability in biological fluids. Additionally, the synthesis and purification of peptides can be time-consuming and expensive.

Future Directions

There are several potential future directions for research on galanin ((Ala6,D-trp8,L-alaninol15)-galanin (1-15)). One area of interest is the development of GalR2-selective agonists and antagonists for use as potential therapeutics. Another area of research is the investigation of the role of galanin ((Ala6,D-trp8,L-alaninol15)-galanin (1-15)) in the regulation of feeding behavior and energy metabolism, and its potential as a target for the treatment of obesity and related metabolic disorders. Finally, there is ongoing research into the neuroprotective effects of galanin ((Ala6,D-trp8,L-alaninol15)-galanin (1-15)) and its potential as a treatment for neurodegenerative diseases.

Synthesis Methods

Galanin ((Ala6,D-trp8,L-alaninol15)-galanin (1-15)) can be synthesized using solid-phase peptide synthesis (SPPS) techniques. SPPS involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid protected by a specific group to prevent unwanted reactions. After the peptide chain is completed, the final product is deprotected and cleaved from the resin support. Purification and characterization of the peptide are then carried out using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.

Scientific Research Applications

Galanin ((Ala6,D-trp8,L-alaninol15)-galanin (1-15)) has been the subject of extensive research due to its potential therapeutic applications. Studies have shown that galanin ((Ala6,D-trp8,L-alaninol15)-galanin (1-15)) has analgesic effects and can reduce pain sensitivity in animal models. It has also been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C83H115N21O17/c1-42(2)26-59(74(112)90-39-70(109)104-25-17-24-67(104)82(120)101-65(32-52-38-86-41-91-52)75(113)92-45(7)40-105)97-77(115)60(27-43(3)4)98-80(118)64(31-51-37-89-58-23-16-13-20-55(51)58)99-79(117)63(30-50-36-88-57-22-15-12-19-54(50)57)96-73(111)47(9)93-72(110)46(8)94-76(114)66(33-68(85)107)100-78(116)61(28-44(5)6)102-83(121)71(48(10)106)103-81(119)62(95-69(108)34-84)29-49-35-87-56-21-14-11-18-53(49)56/h11-16,18-23,35-38,41-48,59-67,71,87-89,105-106H,17,24-34,39-40,84H2,1-10H3,(H2,85,107)(H,86,91)(H,90,112)(H,92,113)(H,93,110)(H,94,114)(H,95,108)(H,96,111)(H,97,115)(H,98,118)(H,99,117)(H,100,116)(H,101,120)(H,102,121)(H,103,119)/t45-,46-,47-,48+,59-,60-,61-,62-,63+,64+,65-,66-,67-,71-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERTUWBBIXPKKH-FUTSWLKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CNC=N2)C(=O)NC(C)CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C83H115N21O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1678.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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